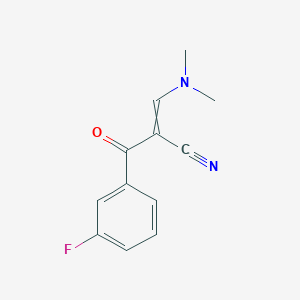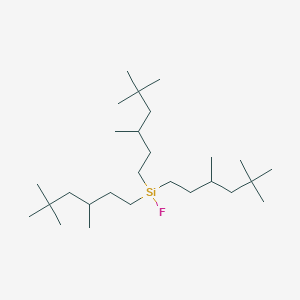
Silane,fluorotris(3,5,5-trimethylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro-tris(3,5,5-trimethylhexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom and three 3,5,5-trimethylhexyl groups.
Vorbereitungsmethoden
The synthesis of fluoro-tris(3,5,5-trimethylhexyl)silane typically involves the reaction of a silicon precursor with 3,5,5-trimethylhexyl groups and a fluorinating agent. One common method includes the use of chlorosilanes as starting materials, which react with 3,5,5-trimethylhexyl magnesium bromide (Grignard reagent) to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Fluoro-tris(3,5,5-trimethylhexyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the fluorine atom with alkoxy or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products. Common oxidizing agents include hydrogen peroxide and peracids, while reducing agents may include lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Fluoro-tris(3,5,5-trimethylhexyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules and surfaces to study biological interactions and processes.
Wirkmechanismus
The mechanism by which fluoro-tris(3,5,5-trimethylhexyl)silane exerts its effects depends on the specific applicationThese interactions can influence the reactivity, stability, and overall behavior of the compound in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Fluoro-tris(3,5,5-trimethylhexyl)silane can be compared with other organosilicon compounds, such as:
Trimethylsilyl Fluoride: Similar in having a silicon-fluorine bond but lacks the bulky 3,5,5-trimethylhexyl groups, resulting in different reactivity and applications.
Triethylsilyl Fluoride: Another organosilicon compound with a silicon-fluorine bond but with ethyl groups instead of 3,5,5-trimethylhexyl groups, leading to variations in steric and electronic properties.
Fluoro-tris(trimethylsilyl)silane:
Fluoro-tris(3,5,5-trimethylhexyl)silane stands out due to its unique combination of a silicon-fluorine bond and bulky 3,5,5-trimethylhexyl groups, which impart distinct properties and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
3800-91-7 |
|---|---|
Molekularformel |
C27H57FSi |
Molekulargewicht |
428.8 g/mol |
IUPAC-Name |
fluoro-tris(3,5,5-trimethylhexyl)silane |
InChI |
InChI=1S/C27H57FSi/c1-22(19-25(4,5)6)13-16-29(28,17-14-23(2)20-26(7,8)9)18-15-24(3)21-27(10,11)12/h22-24H,13-21H2,1-12H3 |
InChI-Schlüssel |
DOVZSAPEEYIGFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC[Si](CCC(C)CC(C)(C)C)(CCC(C)CC(C)(C)C)F)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


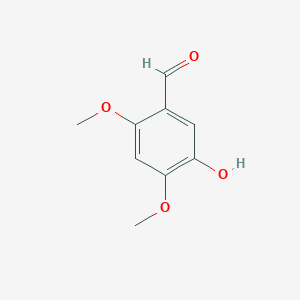
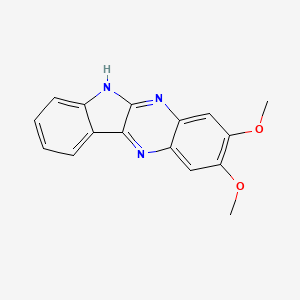

![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
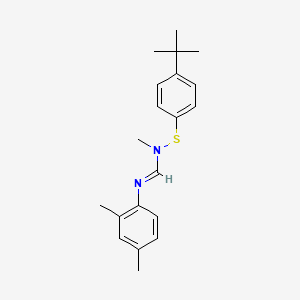
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
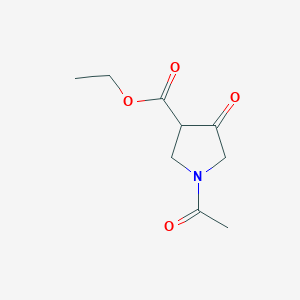
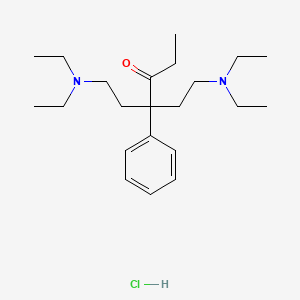

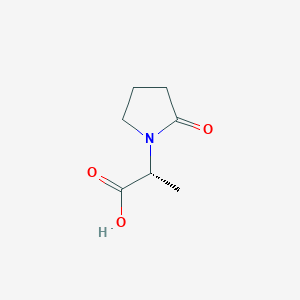
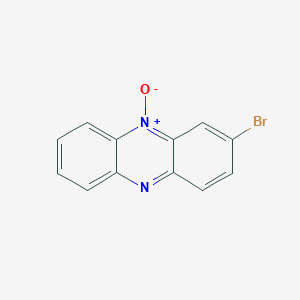
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
